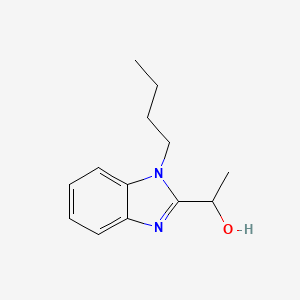

![molecular formula C17H18Cl3N3O2S B2438861 2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1189913-26-5](/img/structure/B2438861.png)

2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties like reactivity, acidity or basicity, and redox potential are also analyzed .科学的研究の応用

Synthesis and Molecular Modification

- Synthesis of Related Compounds : Studies have focused on synthesizing various derivatives and analogues of tetrahydrothieno[2,3-c]pyridine compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) synthesized derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, creating potential synthons for related polyheterocyclic systems Bakhite, Al‐Sehemi, & Yamada, 2005.

Antimycobacterial Activity

- Development for Antimycobacterial Use : Nallangi et al. (2014) developed 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamides as antimycobacterial agents. One compound, in particular, demonstrated higher potency than standard antimycobacterial drugs Nallangi et al., 2014.

Antibacterial Properties

- Antibacterial Synthesis and Characterization : Doshi et al. (2015) synthesized analogues of 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which showed inhibitory activity against certain bacterial strains Doshi et al., 2015.

Cytotoxicity and Antiproliferative Activity

- Cytotoxicity Studies : Hung et al. (2014) investigated the antiproliferative activity of thieno[2,3-b]pyridine derivatives, with some compounds exhibiting notable cytotoxicity against specific cancer cell lines Hung et al., 2014.

Synthesis of Related Heterocycles

- Heterocyclic Compound Synthesis : Paniagua et al. (2010) and El-Kashef et al. (2010) contributed to the synthesis of new pyridinethiones and pyridothienopyrimidine derivatives, showcasing the chemical versatility of these compounds Paniagua et al., 2010; El-Kashef et al., 2010.

Pharmacological Research

- Antimicrobial Activity Research : Several studies have synthesized new compounds based on the tetrahydrothieno[2,3-c]pyridine structure to explore their antimicrobial potential. These studies highlight the compound's potential in developing new antimicrobial agents Abu-Melha, 2014; Gein et al., 2015.

作用機序

Target of Action

Similar compounds have been tested for their antibacterial activity against bacillus subtilis, staphylococcus aureus, and escherichia coli .

Mode of Action

It’s known that the presence of a carboxamide moiety in similar indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

It’s suggested that the antibacterial activity of similar compounds depends to a large extent on the electronic structure of the molecules .

Result of Action

Similar compounds have been found to inhibit the growth of staphylococcus aureus and escherichia coli .

Safety and Hazards

特性

IUPAC Name |

2-[(3,5-dichlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2S.ClH/c1-2-22-4-3-12-13(8-22)25-17(14(12)15(20)23)21-16(24)9-5-10(18)7-11(19)6-9;/h5-7H,2-4,8H2,1H3,(H2,20,23)(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIRWZJIWSGBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)

![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)